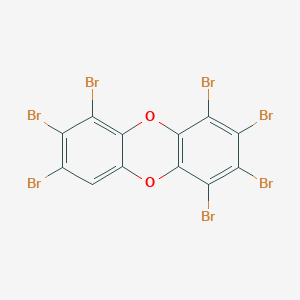

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

Descripción general

Descripción

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (HBDD) is a synthetic chemical compound that belongs to the class of polybrominated dibenzo-p-dioxins. It is a highly toxic chemical that has been found to pose a significant threat to human health and the environment. HBDD is primarily used as a flame retardant in various industrial applications, including electronic equipment, textiles, and construction materials.

Mecanismo De Acción

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR) and activating a range of cellular pathways involved in inflammation, oxidative stress, and DNA damage. The precise mechanism of action of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is still not fully understood, and further research is needed to elucidate its molecular targets.

Efectos Bioquímicos Y Fisiológicos

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has been found to induce a range of biochemical and physiological effects in various organs and tissues, including the liver, kidney, and immune system. These effects include alterations in gene expression, oxidative stress, and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has several advantages as a research tool, including its high potency and specificity for the AhR. However, its toxicity and environmental persistence pose significant challenges for laboratory experiments, and careful handling and disposal are necessary to ensure the safety of researchers and the environment.

Direcciones Futuras

There are several areas of future research that are needed to better understand the toxicological properties and environmental impact of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin. These include:

1. Development of new analytical methods for the detection and quantification of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in environmental samples.

2. Investigation of the long-term effects of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin exposure on human health and the environment.

3. Evaluation of the potential synergistic effects of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin with other environmental pollutants.

4. Development of alternative flame retardants that are safer and more environmentally friendly.

5. Assessment of the effectiveness of current regulations and policies in controlling the use and disposal of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin.

In conclusion, 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is a highly toxic chemical that has significant implications for human health and the environment. Scientific research has shown that exposure to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin can cause a range of adverse health effects, and further research is needed to better understand its mechanism of action and long-term impact. The development of safer and more environmentally friendly alternatives to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is also a critical area of future research.

Métodos De Síntesis

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is synthesized through the bromination of dibenzo-p-dioxin using a mixture of bromine and sulfuric acid. The synthesis process is highly complex and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has been extensively studied for its toxicological properties and environmental impact. Scientific research has shown that exposure to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin can cause a range of adverse health effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

Propiedades

IUPAC Name |

1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCROEVBHPWKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr7O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074245 | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

CAS RN |

110999-47-8 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,6,7,8-heptabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.